molecular formula C8H10O2 B14542739 4-(2-Oxopropyl)cyclopent-2-en-1-one CAS No. 62359-90-4

4-(2-Oxopropyl)cyclopent-2-en-1-one

Cat. No.: B14542739
CAS No.: 62359-90-4
M. Wt: 138.16 g/mol
InChI Key: DHYGKJVNNUMXDD-UHFFFAOYSA-N
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Description

4-(2-Oxopropyl)cyclopent-2-en-1-one is an organic compound that features both a ketone and an alkene functional group. This compound is a derivative of cyclopentenone, which is known for its presence in various natural products and its utility in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2-Oxopropyl)cyclopent-2-en-1-one can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

4-(2-Oxopropyl)cyclopent-2-en-1-one undergoes several types of chemical reactions:

Common Reagents and Conditions

    Nucleophilic Conjugate Addition: Common reagents include organocopper nucleophiles and other nucleophiles that can add to the β-carbon of the enone.

    Diels-Alder Reaction: This reaction typically requires a diene and can be catalyzed by Lewis acids to enhance the reaction rate.

    Michael Reaction: Reagents such as silyl enol ethers and siloxanes are used under basic conditions to facilitate the addition to the enone.

Major Products Formed

    Nucleophilic Conjugate Addition: The major products are β-substituted cyclopentenones.

    Diels-Alder Reaction: The products are typically bicyclic compounds formed by the cycloaddition of the diene and the enone.

    Michael Reaction: The products are Michael adducts with various substituents at the β-position of the enone.

Mechanism of Action

The mechanism of action of 4-(2-Oxopropyl)cyclopent-2-en-1-one involves its reactivity as an α,β-unsaturated ketone. The compound can undergo nucleophilic addition reactions, where nucleophiles attack the β-carbon, leading to the formation of various adducts. The presence of both the ketone and alkene functional groups allows for a wide range of chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropenone: Contains a three-membered ring with a ketone group.

    Cyclobutenone: Contains a four-membered ring with a ketone group.

    Cyclohexenone: Contains a six-membered ring with a ketone group.

    Cycloheptenone: Contains a seven-membered ring with a ketone group.

Uniqueness

4-(2-Oxopropyl)cyclopent-2-en-1-one is unique due to its five-membered ring structure combined with the presence of both a ketone and an alkene functional group. This combination allows for diverse reactivity and makes it a valuable intermediate in organic synthesis.

Properties

CAS No.

62359-90-4

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

4-(2-oxopropyl)cyclopent-2-en-1-one

InChI

InChI=1S/C8H10O2/c1-6(9)4-7-2-3-8(10)5-7/h2-3,7H,4-5H2,1H3

InChI Key

DHYGKJVNNUMXDD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1CC(=O)C=C1

Origin of Product

United States

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